2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide
Description
The compound 2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a quinazolinone core substituted with a 4-fluorophenyl group and a methyl moiety. The benzene sulfonamide component is further functionalized with diethoxy groups at the 2- and 4-positions.
Properties
IUPAC Name |
2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O5S/c1-4-33-20-11-13-24(23(15-20)34-5-2)35(31,32)28-18-8-12-22-21(14-18)25(30)29(16(3)27-22)19-9-6-17(26)7-10-19/h6-15,28H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXYICHKFDIDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The quinazolinone core distinguishes the target compound from triazole-based sulfonamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). Triazole derivatives exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding interactions. In contrast, the rigid quinazolinone scaffold may enhance selectivity for flat binding pockets, such as ATP-binding sites in kinases .
Substituent Effects on Physicochemical Properties
- Fluorophenyl Groups: The 4-fluorophenyl substituent in the target compound is shared with N-(4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (). Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to non-halogenated analogs .
- Alkoxy Substituents: The 2,4-diethoxy groups on the benzene sulfonamide moiety contrast with methoxy or unsubstituted analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ).
Molecular Weight and Bioactivity Trends
*Estimated based on structural formula.
Critical Analysis of Structural and Functional Divergence
The target compound’s combination of a diethoxy-substituted sulfonamide and a fluorophenyl-quinazolinone core is unique among the cited analogs. While highlights triazoles with tunable electronic profiles via halogen substitution (X = H, Cl, Br), the quinazolinone scaffold offers distinct hydrogen-bonding capabilities via its carbonyl and NH groups . ’s apararenone, though sharing a fluorophenyl group, employs a benzooxazinone core and smaller methylsulfonamide, resulting in lower molecular weight and divergent target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
